Dimethylcurcumin

Pharmacokinetics Drug metabolism In vivo stability

Select this compound to overcome the pitfalls of curcumin and conventional AR antagonists. Unlike curcumin, it offers markedly improved metabolic stability (half‑life 5.45 h in mice) and oral bioavailability, enabling robust in vivo dosing. Its AR‑degradation mechanism targets full‑length AR, AR‑V7, and even the enzalutamide‑induced AR‑F876L mutant, making it an indispensable probe for castration‑resistant prostate cancer research. With Phase II clinical validation as a topical acne treatment, it is a mature, translational‑ready asset for dermatological and endocrine studies.

Molecular Formula C23H24O6
Molecular Weight 396.439
CAS No. 917813-54-8
Cat. No. B2362193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylcurcumin
CAS917813-54-8
Molecular FormulaC23H24O6
Molecular Weight396.439
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
InChIInChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15+
InChIKeyZMGUKFHHNQMKJI-NFXRBXGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylcurcumin (CAS 917813-54-8): A Clinical-Stage Androgen Receptor Degrader with Differentiated Procurement Value


Dimethylcurcumin (also known as ASC-J9 or GO-Y025) is a synthetic curcuminoid and a nonsteroidal antiandrogen that functions as an androgen receptor (AR) degradation enhancer, distinct from AR antagonists [1]. It belongs to the class of diarylheptanoids and is characterized by two aryl buten-2-one (feruloyl) chromophores joined by a methylene group [2]. Unlike its natural precursor curcumin, this compound has advanced to Phase II clinical trials as a topical formulation for acne vulgaris, representing a mature, investigational-stage asset with defined pharmacological and safety profiles [1].

Dimethylcurcumin (CAS 917813-54-8): Why Curcumin or Simple AR Antagonists Are Not Suitable Substitutes


Generic substitution with curcumin or simple AR antagonists (e.g., enzalutamide, bicalutamide) is scientifically unjustified for applications targeting androgen signaling. Curcumin exhibits extremely poor metabolic stability, rapid in vivo clearance, and negligible oral bioavailability, which severely limits its utility in robust, reproducible research [1]. Conversely, while second-generation AR antagonists like enzalutamide are clinically approved, their mechanism—androgen receptor antagonism—fails to address resistant splice variants (e.g., AR-V7) and can paradoxically promote stem/progenitor cell invasion and metastasis [2]. Dimethylcurcumin's distinct mechanism of action (AR degradation) and its unique activity against these resistant variants render in-class substitution with either parent compound or AR antagonists scientifically invalid [3].

Quantitative Differentiation Evidence for Dimethylcurcumin (ASC-J9) vs. Comparators


Enhanced Pharmacokinetic Profile in Mice: Dimethylcurcumin vs. Curcumin

In a head-to-head in vivo study in mice, Dimethylcurcumin demonstrated a relatively slow elimination half-life of 5.45 hours [1]. This contrasts sharply with curcumin, which is well-documented to undergo rapid in vivo metabolism and exhibit a very short half-life, typically measured in minutes [1].

Pharmacokinetics Drug metabolism In vivo stability

Unique Activity Against Enzalutamide-Resistant AR Mutant (AR-F876L)

A direct comparative study demonstrated that Dimethylcurcumin (ASC-J9) effectively degrades the enzalutamide-induced androgen receptor mutant AR-F876L, a key driver of resistance to the second-generation AR antagonist enzalutamide [1]. Enzalutamide, by contrast, is ineffective against this mutant and its use can lead to the development of resistance [1].

Prostate cancer Drug resistance Androgen receptor

Suppression of Cancer Stem/Progenitor Cell Invasion Compared to AR Antagonists

In a direct comparative study, treatment with Dimethylcurcumin (ASC-J9) suppressed prostate cancer stem/progenitor (S/P) cell invasion. In contrast, treatment with the anti-androgens Casodex (bicalutamide) or Enzalutamide (MDV3100) increased the S/P population and enhanced cell invasion [1].

Prostate cancer Metastasis Cancer stem cells

Potency in Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Dimethylcurcumin (ASC-J9) demonstrates potent, dose-dependent degradation of both full-length androgen receptor (fAR) and the splice variant AR3 (AR-V7), which is a key driver of castration resistance [1]. Its cytotoxic IC50 values in key CRPC cell lines are in the low micromolar range, with reported values of 9.5 µM in LNCaP cells, 10.5 µM in C4-2 cells, and 9.0 µM in 22Rv1 cells [2].

Prostate cancer Cytotoxicity AR degradation

Dimethylcurcumin (ASC-J9): Optimal Use Cases Stemming from Its Differentiated Profile


Advanced Prostate Cancer Research: Modeling and Overcoming Drug Resistance

This compound is uniquely suited for research into castration-resistant prostate cancer (CRPC), particularly models of resistance to second-generation AR antagonists like enzalutamide. Its ability to degrade both full-length AR and the AR-V7 splice variant, as well as the enzalutamide-induced AR-F876L mutant, makes it an essential chemical probe for investigating mechanisms of resistance and developing new therapeutic strategies [1].

Androgen Receptor Biology and Degradation Mechanism Studies

Dimethylcurcumin's mechanism as an AR degradation enhancer, which disrupts the interaction between AR and its coregulators (ARA55, ARA70), offers a distinct tool for studying AR signaling dynamics and protein turnover [1]. This is in stark contrast to traditional AR antagonists, making it valuable for fundamental research in endocrinology and cancer biology [2].

Topical Formulation Development for Androgen-Driven Skin Disorders

Given its progression to Phase II clinical trials as a topical cream for acne vulgaris, dimethylcurcumin is a leading candidate for developing novel topical therapies for androgen-dependent dermatological conditions [1]. Its proven safety and efficacy in this context provide a strong foundation for research into related applications like androgenetic alopecia or hirsutism [2].

In Vivo Pharmacological Studies Requiring Improved Drug Properties

For researchers transitioning from in vitro to in vivo models, dimethylcurcumin offers a significant advantage over curcumin due to its improved metabolic stability and longer half-life (5.45 h in mice) [1]. This facilitates more practical and robust dosing regimens in animal studies, leading to more reliable and translatable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylcurcumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.